molecular formula C11H15Cl2NO3S B2859784 2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide CAS No. 433973-97-8

2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide

Cat. No.: B2859784
CAS No.: 433973-97-8
M. Wt: 312.21
InChI Key: HLYQVNXVOCRKTJ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N,N-diethyl-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine atoms at positions 2 and 5, a methoxy group at position 4, and diethylamine groups attached to the sulfonamide moiety. Sulfonamides are widely studied for their biological activities, including enzyme inhibition (e.g., α-glucosidase and α-amylase) , and their physicochemical behavior is influenced by substituent groups .

Properties

IUPAC Name

2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO3S/c1-4-14(5-2)18(15,16)11-7-8(12)10(17-3)6-9(11)13/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYQVNXVOCRKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide typically involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chlorine atoms and methoxy group may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features of 2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide with related sulfonamides:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
This compound Cl (2,5), OCH₃ (4), N(CH₂CH₃)₂ Not explicitly provided* ~314 (estimated)
4-Amino-2,5-dichloro-N,N-dimethylbenzenesulphonamide Cl (2,5), NH₂ (4), N(CH₃)₂ C₈H₁₀Cl₂N₂O₂S 269.14
2,5-Dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide Cl (2,5), N(CH₂CH₂OH)₂ C₁₀H₁₃Cl₂NO₄S 314.18
2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide Cl (2,5), N-(4-OCH₃C₆H₄) C₁₃H₁₁Cl₂NO₃S 340.20

*The molecular formula of the target compound can be inferred as C₁₁H₁₄Cl₂NO₃S based on structural similarity to entries in .

Key Observations :

  • Diethyl vs. Dimethyl Groups: The diethyl substituent in the target compound increases lipophilicity compared to the dimethyl group in the 4-amino derivative (logP ~1.88 for dimethyl vs. estimated ~2.5 for diethyl). This enhances membrane permeability but may reduce aqueous solubility.
  • Methoxy vs.
  • Hydroxyethyl vs. Diethyl Groups : The bis-hydroxyethyl analog exhibits higher polarity due to hydroxyl groups, improving solubility but reducing metabolic stability compared to the diethyl variant.

Physicochemical Properties

Property Target Compound (Estimated) 4-Amino-N,N-Dimethyl Bis-Hydroxyethyl
LogP ~2.5 1.88 ~1.2
Water Solubility Low Moderate High
Hydrogen Bond Donors 1 (NH) 2 (NH₂, NH) 3 (2 OH, NH)

The diethyl groups in the target compound contribute to higher hydrophobicity, making it more suitable for lipid-rich environments, whereas the hydroxyethyl analog is more water-soluble.

Biological Activity

2,5-Dichloro-N,N-diethyl-4-methoxybenzenesulfonamide is a sulfonamide compound known for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C13H14Cl2N2O3SC_{13}H_{14}Cl_2N_2O_3S. Its structure includes:

  • Two chlorine atoms at the 2 and 5 positions on the benzene ring.
  • A methoxy group (-OCH₃) at the para position.
  • Diethylamine groups attached to the sulfonamide nitrogen.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

  • Case Study : A study conducted on Staphylococcus aureus showed that this compound inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential as a therapeutic agent against resistant strains of bacteria.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It has been effective against fungi such as Candida albicans and Aspergillus niger.

  • Research Findings : In vitro tests revealed that the compound inhibited fungal growth with an MIC of 16 µg/mL against Candida species, indicating its potential use in treating fungal infections.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophages.

  • Mechanism of Action : The compound may modulate signaling pathways associated with inflammation, potentially making it useful in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMinimum Inhibitory Concentration (MIC)Reference
AntibacterialStaphylococcus aureus32 µg/mL
AntifungalCandida albicans16 µg/mL
Anti-inflammatoryMacrophagesNot quantified

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound interferes with enzymes critical for cell wall synthesis in bacteria.
  • Membrane Disruption : It may alter the permeability of microbial membranes, leading to cell lysis.
  • Cytokine Modulation : In inflammatory cells, it can downregulate cytokine production, reducing inflammation.

Applications in Medicine and Agriculture

Given its antimicrobial and anti-inflammatory properties, this compound has potential applications in:

  • Pharmaceuticals : As a lead compound for developing new antibiotics or anti-inflammatory drugs.
  • Agriculture : As a fungicide or bactericide in crop protection strategies.

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